molecular formula C7H4ClIN2 B11846419 2-Amino-3-chloro-4-iodobenzonitrile

2-Amino-3-chloro-4-iodobenzonitrile

Cat. No.: B11846419
M. Wt: 278.48 g/mol
InChI Key: CGJXVZDEPWVIBY-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-4-iodobenzonitrile is an organic compound with the molecular formula C7H4ClIN2 It is a derivative of benzonitrile, featuring amino, chloro, and iodo substituents on the benzene ring

Properties

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

IUPAC Name

2-amino-3-chloro-4-iodobenzonitrile

InChI

InChI=1S/C7H4ClIN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2

InChI Key

CGJXVZDEPWVIBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-4-iodobenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of 2-Aminobenzonitrile, followed by selective iodination and chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-4-iodobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino, chloro, and iodo groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like triethylamine in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-3-chloro-4-iodobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-4-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The amino, chloro, and iodo groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound a potential candidate for drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-chlorobenzonitrile
  • 2-Amino-4-iodobenzonitrile
  • 3-Chloro-4-iodobenzonitrile

Uniqueness

2-Amino-3-chloro-4-iodobenzonitrile is unique due to the presence of both chloro and iodo substituents on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties that can be leveraged in various fields of research and industry.

Biological Activity

2-Amino-3-chloro-4-iodobenzonitrile is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including an amino group and halogen substituents, suggest significant interactions with various biological targets, which may lead to therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The amino group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions modulate the activity of enzymes and receptors, leading to various biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis
A54920Caspase activation

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Studies show that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The compound was found to significantly reduce cell viability at concentrations as low as 15 µM in MDA-MB-231 cells, indicating its potential as a chemotherapeutic agent .
  • Antibacterial Study : In a research article focusing on antimicrobial agents, this compound was tested against multiple bacterial strains. The results indicated that the compound effectively inhibited the growth of E. coli and S. aureus, suggesting its utility in treating bacterial infections .

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